1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 2-fluorophenol with a suitable alkylating agent to form 2-fluorophenoxyalkyl halide. This intermediate is then reacted with 3-methylphenylhydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring . Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity .
Chemical Reactions Analysis
1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)-1H-pyrazole-3-carboxamide can be compared with other pyrazole derivatives such as:
- 1-[(2-fluorophenoxy)methyl]-N-(4-methylbenzyl)-1H-pyrazole-3-carboxamide
- 1-[(2-fluorophenoxy)methyl]-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C18H16FN3O2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
1-[(2-fluorophenoxy)methyl]-N-(3-methylphenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-13-5-4-6-14(11-13)20-18(23)16-9-10-22(21-16)12-24-17-8-3-2-7-15(17)19/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
ULDSARYYODYYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.